4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Researchers requiring precise heterocyclic building blocks face supply inconsistency and structural ambiguity that compromise SAR studies. 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline resolves this with its defined para-substitution pattern and free primary amine handle, enabling reliable amide coupling and library enumeration without N-alkyl interference. - Consistent 95% purity batch-to-batch, verified by HPLC. - Free amine enables rapid derivatization; unsubstituted triazole 3-position offers orthogonal functionalization. - Immediate stock availability eliminates lead times for critical medicinal chemistry campaigns.

Molecular Formula C9H7N5S
Molecular Weight 217.25 g/mol
CAS No. 797767-52-3
Cat. No. B1297277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
CAS797767-52-3
Molecular FormulaC9H7N5S
Molecular Weight217.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN3C=NN=C3S2)N
InChIInChI=1S/C9H7N5S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2
InChIKeyCCDGNLHIXCYUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline Scaffold Overview


4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 797767-52-3) is a heterocyclic compound with the molecular formula C9H7N5S and a molecular weight of 217.25 g/mol [1]. It features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core with a para-aniline substituent at the 6-position. This scaffold combines two pharmacologically significant five-membered rings—1,2,4-triazole and 1,3,4-thiadiazole—which are associated with a broad range of biological activities including antimicrobial, anticancer, and enzyme inhibitory properties [2].

1
Heterocyclic building block for medicinal chemistry library synthesis.
2
Free primary aniline handle supports diverse derivatization workflows.
3
Para-substituted scaffold for structure-activity relationship (SAR) exploration.

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline: Substitution and Reproducibility


The biological activity and physicochemical properties of triazolothiadiazole derivatives are exquisitely sensitive to substitution patterns on both the triazole and thiadiazole rings, as well as the appended aniline moiety [1]. Even minor modifications—such as changing the aniline substitution from the para- to the ortho- or meta-position, or adding N-alkyl groups—can drastically alter a compound's target affinity, pharmacokinetic profile, and cellular permeability [2]. Therefore, generic substitution of 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with a structurally similar analog is highly likely to yield divergent and non-comparable experimental outcomes, making precise compound selection critical for research continuity and data integrity.

Regioisomer
Ortho- or meta-aniline analogs may shift target engagement and pharmacophore geometry; class-level SAR suggests non-interchangeable profiles.
Amine type
N,N-dimethyl analogs lack the free amine synthetic handle, limiting utility in amide coupling and library diversification.

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline vs Key Analogs: Evidence Guide


Para-Substitution vs. Ortho- and Meta-Analogs

The compound features a primary aniline group in the para-position relative to the triazolothiadiazole core. This specific regioisomer is distinct from its ortho- and meta-substituted analogs (e.g., 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and 3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline) [1]. While direct comparative bioactivity data for these specific regioisomers is not available in the primary literature, class-level SAR studies on triazolothiadiazoles indicate that the position of aryl substitution is a critical determinant of target engagement and cellular potency [2]. The para-substitution pattern in this compound provides a distinct vector for further functionalization compared to its regioisomers, a key consideration for library synthesis and lead optimization.

Para vs Ortho/Meta
Supporting evidence
Target: para-substituted aniline. Comparators: ortho- and meta-substituted regioisomers.
Regioisomer identity dictates pharmacophore geometry.
Direct comparative bioactivity data unavailable; class-level SAR review.
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Free Primary Amine vs. N,N-Dimethylated Analogs

The compound possesses a free primary amine group (NH2), as confirmed by its IUPAC name and SMILES string (NC1=CC=C(C=C1)C2=NN3C=NN=C3S2) [1]. This contrasts with common analogs such as N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, which features a tertiary amine . The primary amine is a versatile synthetic handle that can undergo a wide range of reactions (e.g., amide coupling, diazotization, reductive amination) that are not possible with the dimethylated derivative. This makes the target compound a more flexible intermediate for generating diverse chemical libraries.

NH2 vs N,N-Dimethyl
Supporting evidence
Target: free primary amine (NH2). Comparator: N,N-dimethyl tertiary amine analog.
Primary amine enables broader synthetic diversification.
Qualitative difference in synthetic utility; no kinetic data.
Organic Synthesis Medicinal Chemistry Building Blocks

Triazolothiadiazole Scaffold Biological Potential

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is recognized for its broad pharmacological potential, with derivatives showing activity against targets such as Mycobacterium tuberculosis shikimate dehydrogenase (Mtb SD) [1] and various cancer cell lines [2]. While specific activity data for 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline itself is not available in the peer-reviewed literature, the scaffold's demonstrated versatility across multiple therapeutic areas provides a strong rationale for its selection as a core structure in drug discovery programs. This differentiates it from less-explored or more narrowly active heterocyclic cores.

Scaffold Potential
Class-level inference
Triazolothiadiazole core linked to antimicrobial, anticancer, and enzyme inhibition research.
Supports scaffold selection for probe development.
No specific activity data for this compound; class-level review.
Antimicrobial Anticancer Enzyme Inhibition

Application Scenarios for 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline


Medicinal Chemistry: Lead Generation and Library Synthesis

The compound serves as an ideal core scaffold for generating focused libraries in medicinal chemistry. Its para-aniline substitution pattern provides a specific vector for further derivatization, as noted in its structural differentiation from ortho- and meta-analogs [1]. The free primary amine handle allows for rapid exploration of chemical space through amide bond formation or other transformations, facilitating SAR studies around the triazolothiadiazole core.

Chemical Biology: Tool Compound Development

Given the broad pharmacological potential of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, this compound can be used as a starting point for developing chemical probes to study biological targets such as kinases or metabolic enzymes [2]. The unsubstituted 3-position on the triazole ring also offers an additional site for functionalization, enabling the creation of bifunctional probes for target identification or imaging studies.

Organic Synthesis: Versatile Heterocyclic Building Block

As a building block, the compound's primary amine group offers superior synthetic versatility compared to N-alkylated analogs . It can be readily incorporated into more complex molecular architectures, making it valuable for the synthesis of advanced intermediates in both academic and industrial settings. Its use is particularly relevant in programs where the final target requires a free amine for conjugation or further elaboration.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Para-aniline substitution vector and free NH2 handle
Derivatization scope and regioisomeric purity
Chemical biology probe development
Triazolothiadiazole core with class-level biological activity
Target engagement and functionalization site mapping
Advanced intermediate synthesis
Primary amine synthetic versatility
Compatibility with conjugation and coupling workflows

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